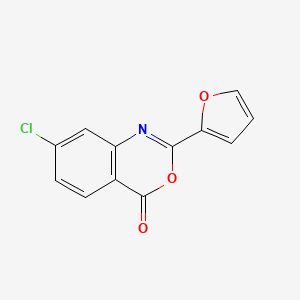![molecular formula C16H18FNO2 B5774804 3-[5-(4-fluorophenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5774804.png)
3-[5-(4-fluorophenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-fluorophenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid is a synthetic compound used in scientific research. It is also known as FPP or Fluoropropylpyrrolidinylpropanoic acid. FPP is a derivative of the neurotransmitter glutamate and is commonly used as a tool compound to study the function of glutamate receptors.
Mechanism of Action
FPP acts as an agonist of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. FPP binds to mGluR5 and activates it, leading to downstream signaling events.
Biochemical and Physiological Effects:
FPP has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of various ion channels and receptors, including NMDA receptors and GABA receptors. FPP has also been shown to have neuroprotective effects in various models of neurodegeneration.
Advantages and Limitations for Lab Experiments
FPP is a useful tool compound for studying the function of glutamate receptors. Its high potency and selectivity for mGluR5 make it a valuable tool for investigating the role of this receptor in various physiological processes. However, FPP has some limitations. It is a synthetic compound that may not accurately reflect the activity of endogenous glutamate. Additionally, FPP may have off-target effects that could confound experimental results.
Future Directions
There are many potential future directions for research involving FPP. One area of interest is the development of new compounds that target glutamate receptors with greater selectivity and potency. Another area of interest is the investigation of the role of glutamate receptors in various disease states, including neurodegenerative diseases and psychiatric disorders. FPP may also be useful in the development of new therapies for these conditions.
Synthesis Methods
FPP is synthesized through a multi-step process that involves the coupling of a fluorinated phenyl ring with a pyrrolidine ring. The final product is obtained through purification and isolation techniques. The synthesis of FPP is a complex process that requires specialized knowledge and equipment.
Scientific Research Applications
FPP is widely used in scientific research to study the function of glutamate receptors. It is commonly used as a tool compound to investigate the role of these receptors in various physiological processes. FPP is also used to study the effects of drugs that target glutamate receptors.
properties
IUPAC Name |
3-[5-(4-fluorophenyl)-1-propylpyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-2-11-18-14(8-10-16(19)20)7-9-15(18)12-3-5-13(17)6-4-12/h3-7,9H,2,8,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJZVQVXKVWEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=C1C2=CC=C(C=C2)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5774750.png)

![N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5774781.png)
![ethyl 2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5774788.png)

![N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenylacetamide](/img/structure/B5774809.png)

![N-isobutyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5774820.png)
![2-(2,4-dichlorophenoxy)-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5774833.png)
![3-[(4-acetylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5774839.png)